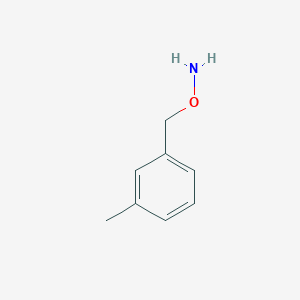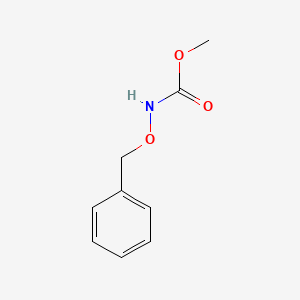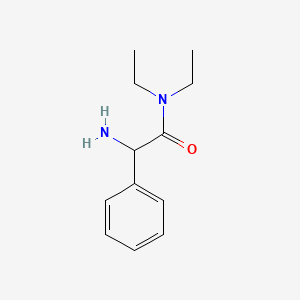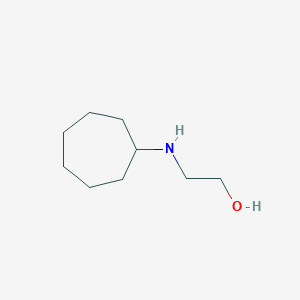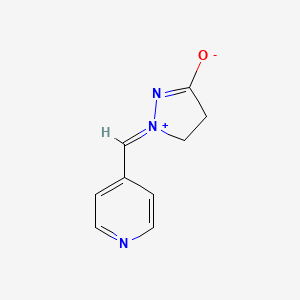
Ethyl malonoyl chloride
Vue d'ensemble
Description
Ethyl malonyl chloride, also known as Ethyl (chloroformyl)acetate or Ethyl 3-chloro-3-oxopropionate, is a versatile acylating agent for propargyl alcohols, hydrazines, and amines . It has a linear formula of CH3CH2OCOCH2COCl .
Synthesis Analysis
The synthesis of Ethyl malonyl chloride is a three-step process. It begins with the selective saponification of dialkyl malonate, followed by hydrolysis, and then chlorination of monoalkyl malonic acid . The reaction was studied in the presence and absence of a solvent (methylene chloride). The conversion of ethyl malonic acid in the solvent process was found to be 84.39%, and in the solvent-free process, it was found to be 98.23% .
Molecular Structure Analysis
The molecular weight of Ethyl malonyl chloride is 150.56 . The chemical formula is C5H7ClO3 .
Chemical Reactions Analysis
Ethyl malonyl chloride is used in various reactions. For instance, it is used in the synthesis of liquid-crystalline methanofullerodendrimers, 3,5-disubstituted 1,2,4-oxadiazole derivatives (potential peptidomimetic building blocks), and 3-pyrrolin-2-ones via amidation with propargylamines and subsequent base-catalyzed 5-exo-dig cyclization .
Physical And Chemical Properties Analysis
Ethyl malonyl chloride has a boiling point of 79-80 °C/25 mmHg and a density of 1.176 g/mL at 25 °C . It also has a refractive index of n20/D 1.429 .
Applications De Recherche Scientifique
- Ethyl malonyl chloride serves as an acylating agent in the preparation of liquid-crystalline methanofullerodendrimers . These dendritic structures have potential applications in materials science, nanotechnology, and drug delivery.
- The compound plays a vital role in the synthesis of 3,5-disubstituted 1,2,4-oxadiazole derivatives, which can serve as peptidomimetic building blocks . These derivatives mimic peptide structures and find use in drug design and bioorganic chemistry.
- Ethyl malonyl chloride participates in the amidation of propargylamines, followed by base-catalyzed 5-exo-dig cyclization, leading to the formation of 3-pyrrolin-2-ones . These heterocyclic compounds have diverse biological activities and are relevant in medicinal chemistry.
- Ethyl malonyl chloride acts as a versatile acylating agent for propargyl alcohols . It facilitates the introduction of acyl groups onto these alcohols, enabling the synthesis of complex molecules.
- Researchers utilize ethyl malonyl chloride in the acylation of hydrazines . This reaction leads to the formation of hydrazine derivatives, which have applications in organic synthesis and coordination chemistry.
- Ethyl malonyl chloride is also employed as an acylating agent for amines . By reacting with primary or secondary amines, it enables the introduction of acyl groups onto nitrogen atoms, allowing access to diverse amide derivatives.
Synthesis of Methanofullerodendrimers
Peptidomimetic Building Blocks
3-Pyrrolin-2-One Synthesis
Acylating Agent for Propargyl Alcohols
Hydrazine Derivatives
Amine Acylation
Safety and Hazards
Mécanisme D'action
Target of Action
Ethyl malonyl chloride is a versatile acylating agent . Its primary targets are propargyl alcohols, hydrazines, and amines . These targets play a crucial role in various biochemical reactions, serving as building blocks in the synthesis of more complex molecules.
Mode of Action
The compound interacts with its targets through acylation, a process where an acyl group is introduced into a molecule . This interaction results in the formation of new compounds, expanding the range of molecules that can be synthesized.
Biochemical Pathways
Ethyl malonyl chloride is involved in the synthesis of various compounds. For instance, it has been used in the synthesis of liquid-crystalline methanofullerodendrimers , 3,5-disubstituted 1,2,4-oxadiazole derivatives , and 3-pyrrolin-2-ones . These compounds are potential peptidomimetic building blocks, indicating that ethyl malonyl chloride plays a role in peptide synthesis pathways .
Result of Action
The acylation of propargyl alcohols, hydrazines, and amines by ethyl malonyl chloride leads to the formation of new compounds . These compounds can have various molecular and cellular effects depending on their structure and properties. For instance, the 3,5-disubstituted 1,2,4-oxadiazole derivatives synthesized using ethyl malonyl chloride are potential peptidomimetic building blocks , which could influence protein-protein interactions in cells.
Action Environment
The action, efficacy, and stability of ethyl malonyl chloride can be influenced by various environmental factors. For instance, it’s sensitive to moisture , indicating that it might be less stable and effective in humid environments. Furthermore, its reactivity suggests that it could interact with other compounds present in the environment, potentially affecting its action.
Propriétés
IUPAC Name |
2-ethylpropanedioyl dichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl2O2/c1-2-3(4(6)8)5(7)9/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOVOSHRRIJKBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[2-(Benzyloxy)ethyl]piperidine](/img/structure/B3144550.png)
![2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1-biphenyl]-4-yl)propanoic acid](/img/structure/B3144556.png)
![[1,2,4]Triazolo[1,5-a]pyrazin-5-amine](/img/structure/B3144563.png)

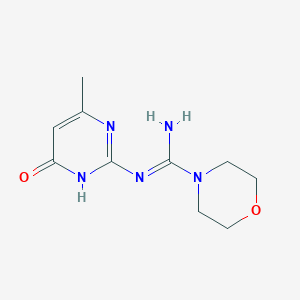
![Ethyl 2-bromo-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B3144600.png)

